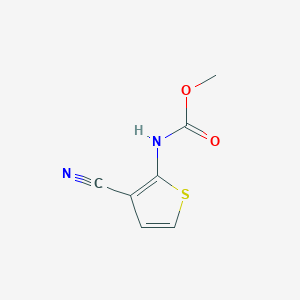

Methyl 3-cyanothiophen-2-ylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O2S |

|---|---|

Molecular Weight |

182.20 g/mol |

IUPAC Name |

methyl N-(3-cyanothiophen-2-yl)carbamate |

InChI |

InChI=1S/C7H6N2O2S/c1-11-7(10)9-6-5(4-8)2-3-12-6/h2-3H,1H3,(H,9,10) |

InChI Key |

PDABAHVQSIVIKP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=C(C=CS1)C#N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Methyl 3 Cyanothiophen 2 Ylcarbamate

Vibrational Spectroscopy for Functional Group Elucidation.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides critical insights into the molecular vibrations and, consequently, the functional groups present in Methyl 3-cyanothiophen-2-ylcarbamate.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, characteristic absorption bands are expected for the N-H, C≡N, C=O, and C-O functional groups, as well as vibrations associated with the thiophene (B33073) ring.

Key expected vibrational frequencies include the N-H stretching of the carbamate (B1207046) group, typically observed in the range of 3200-3400 cm⁻¹. The cyano group (C≡N) stretching vibration is anticipated to appear as a sharp, intense band around 2220-2260 cm⁻¹. The carbonyl (C=O) stretching of the carbamate is expected in the region of 1680-1730 cm⁻¹. Furthermore, C-O stretching vibrations and the characteristic C-S stretching of the thiophene ring would also be present at lower wavenumbers.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | -NH- | 3200-3400 |

| C≡N Stretch | -CN | 2220-2260 |

| C=O Stretch | Carbamate | 1680-1730 |

| C-N Stretch | Carbamate | 1200-1350 |

| C-O Stretch | Carbamate/Methyl Ester | 1000-1300 |

Raman Spectroscopic Investigations.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar and symmetric bonds. For this compound, the C≡N and the symmetric stretching vibrations of the thiophene ring are expected to produce strong signals in the Raman spectrum. The carbonyl (C=O) stretching vibration would also be Raman active.

Table 2: Predicted Raman Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N Stretch | -CN | 2220-2260 |

| Thiophene Ring Breathing | Thiophene | Strong, characteristic bands |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis.

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. High-resolution ¹H and ¹³C NMR, along with advanced 2D NMR techniques, allow for the complete assignment of all proton and carbon signals in this compound.

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, distinct signals are expected for the N-H proton of the carbamate, the two protons on the thiophene ring, and the methyl group protons of the carbamate. The chemical shift (δ) of the N-H proton would likely appear as a broad singlet downfield. The thiophene protons would appear as two distinct signals, with their coupling pattern revealing their relative positions. The methyl protons (-OCH₃) would typically be observed as a sharp singlet.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| -NH- | Singlet (broad) | 8.0-10.0 |

| Thiophene-H | Doublet | 7.0-8.0 |

| Thiophene-H | Doublet | 6.5-7.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. For this compound, separate resonances are expected for the carbonyl carbon of the carbamate, the cyano carbon, the four carbons of the thiophene ring, and the methyl carbon. The carbonyl carbon is typically found significantly downfield (150-170 ppm). The cyano carbon signal appears in the 110-125 ppm range. The thiophene ring carbons would have characteristic shifts, and the methyl carbon would appear upfield.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbamate) | 150-170 |

| Thiophene-C (quaternary) | 120-150 |

| Thiophene-C (quaternary) | 120-150 |

| C≡N | 110-125 |

| Thiophene-CH | 110-140 |

| Thiophene-CH | 110-140 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment.

To unambiguously assign all proton and carbon signals, 2D NMR experiments are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling between the two protons on the thiophene ring, confirming their adjacent positions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would definitively link the proton signals of the thiophene ring and the methyl group to their corresponding carbon signals.

Through the systematic application of these advanced spectroscopic methods, a complete and detailed structural characterization of this compound can be achieved, providing a solid foundation for further chemical and biological investigations.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation.

No high-resolution mass spectrometry data for this compound has been found in the searched scientific literature. This type of analysis is crucial for confirming the elemental composition and exact mass of a compound, providing definitive proof of its molecular formula. Without experimental results, a discussion on the precise mass-to-charge ratio and molecular formula confirmation is not possible.

X-ray Crystallographic Investigations.

There are no published X-ray crystallographic studies for this compound. This powerful technique provides unequivocal information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular geometry, conformation, and intermolecular interactions. The absence of this data precludes any discussion on the topics below.

Single Crystal X-ray Diffraction for Precise Molecular Geometry.

Without a crystal structure determination, critical parameters such as bond lengths, bond angles, and torsion angles for this compound remain unknown. This information is fundamental for understanding the molecule's precise spatial arrangement and conformation in the solid state.

Analysis of Supramolecular Interactions and Crystal Packing.

A detailed analysis of how molecules of this compound arrange themselves in a crystal lattice cannot be conducted. Such an analysis would typically involve identifying and characterizing the non-covalent forces that govern the crystal packing, which is essential for understanding the material's properties.

Elucidation of Hydrogen Bonding Networks.

The presence and nature of hydrogen bonding networks are critical in determining the supramolecular architecture. Without crystallographic data, it is impossible to identify the specific hydrogen bond donors and acceptors or to describe the resulting motifs (e.g., chains, sheets, or three-dimensional networks) that might be present in the crystal structure of this compound.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis and the generation of associated two-dimensional fingerprint plots are contingent upon having CIF (Crystallographic Information File) data from a single-crystal X-ray diffraction experiment. As no such data exists for this compound, this analysis cannot be performed.

Computational and Theoretical Studies of Methyl 3 Cyanothiophen 2 Ylcarbamate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed investigation of molecular characteristics that govern the behavior of a compound. Through various established theoretical models, a comprehensive electronic and structural profile of Methyl 3-cyanothiophen-2-ylcarbamate can be constructed.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, valued for its balance of accuracy and computational efficiency. nih.gov It is widely used to determine the equilibrium geometry and vibrational properties of molecules.

Geometry Optimization: The first step in most computational studies is to find the molecule's lowest energy structure, known as geometry optimization. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. Common DFT functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are employed for this purpose. nih.govresearchgate.net This process yields the most stable three-dimensional arrangement of the atoms and provides precise data on bond lengths, bond angles, and dihedral angles. nih.gov The optimized structure is crucial as it serves as the basis for all subsequent property calculations.

Vibrational Frequencies: Once the optimized geometry is obtained, the same DFT methods can be used to calculate the harmonic vibrational frequencies. nih.govnih.gov These theoretical frequencies correspond to the fundamental modes of molecular vibration (stretching, bending, twisting) and are invaluable for interpreting experimental infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor to improve agreement with experimental data. researchgate.net Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule. nih.gov

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Length | C-S (thiophene ring) | ~1.73 Å |

| Bond Angle | O=C-N | ~125° |

| Bond Angle | C-C≡N | ~178° |

| Dihedral Angle | C(ring)-N-C=O | ~180° (planar tendency) |

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity and electronic properties. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. sapub.org For this compound, the distribution of the HOMO and LUMO across the molecule identifies the regions most likely to be involved in electron donation and acceptance during chemical reactions.

| Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.8 eV | Region of electron donation (likely on the thiophene (B33073) ring and carbamate (B1207046) nitrogen) |

| LUMO | -1.5 eV | Region of electron acceptance (likely on the cyano group and carbonyl carbon) |

| Energy Gap (ΔE) | 5.3 eV | Indicates relatively high molecular stability |

The Molecular Electrostatic Potential (ESP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. mdpi.comdeeporigin.com The ESP is mapped onto a constant electron density surface, with colors indicating different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. In this compound, these areas are expected around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the cyano group. mdpi.com Regions of positive electrostatic potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. uni-muenchen.de These are often found near hydrogen atoms, particularly the one attached to the carbamate nitrogen. Neutral regions are colored green. ESP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and drug-receptor binding. deeporigin.com

| Region | Molecular Site | Predicted Reactivity |

|---|---|---|

| Most Negative (Red) | Carbonyl Oxygen (C=O) | Site for electrophilic attack, H-bond acceptor |

| Negative (Yellow/Orange) | Cyano Nitrogen (C≡N) | Site for electrophilic attack, H-bond acceptor |

| Positive (Blue) | Amine Hydrogen (N-H) | Site for nucleophilic attack, H-bond donor |

| Slightly Positive (Light Blue) | Thiophene Ring Hydrogens | Weakly electrophilic sites |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure and the effects of electron delocalization. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to chemical intuition (e.g., bonds, lone pairs, and core orbitals).

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(N) on carbamate | π(C=O) | ~50-60 | n → π (Resonance stabilization of amide) |

| LP(O) on ester | π(C=O) | ~25-35 | n → π (Resonance stabilization of ester) |

| π(C=C) in thiophene | π(C≡N) | ~5-10 | π → π (Conjugation) |

| LP(S) in thiophene | π(C=C) in thiophene | ~15-25 | n → π (Aromatic stabilization) |

Mechanistic Investigations through Advanced Computational Modeling

Beyond static properties, computational modeling is instrumental in exploring the dynamics of chemical reactions, providing a molecular-level understanding of reaction mechanisms.

Computational modeling can be used to map the entire potential energy surface of a chemical reaction involving this compound, whether in its synthesis or subsequent transformations. This involves identifying all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states. mdpi.com

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials | 0.0 |

| Transition State 1 (TS1) | Energy barrier for Pathway A | +25.0 |

| Intermediate | Stable species formed during reaction | +5.0 |

| Transition State 2 (TS2) | Energy barrier for Pathway B | +35.0 |

| Products | Final compounds | -15.0 |

Characterization of Transition States and Intrinsic Reaction Coordinate (IRC) Analysis

In theoretical chemistry, the characterization of transition states is crucial for understanding reaction mechanisms and determining reaction rates. For a hypothetical reaction involving this compound, computational methods such as density functional theory (DFT) would be used to locate the transition state structure—the highest energy point along the reaction pathway. This involves sophisticated algorithms that search the potential energy surface for a first-order saddle point.

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the intended species. This analysis provides a detailed picture of the geometric changes the molecule undergoes during the reaction. For any reaction of this compound, this would reveal the precise atomic motions involved in bond breaking and formation.

Computational Studies of Catalytic Cycles and Intermediates (e.g., Palladium-mediated processes)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. To computationally investigate a hypothetical palladium-mediated reaction involving this compound, researchers would model the entire catalytic cycle. This involves calculating the structures and energies of all reactants, intermediates, transition states, and products.

Key steps in a typical palladium-catalyzed cycle that would be modeled include:

Oxidative Addition: The initial step where the palladium catalyst inserts into a bond of a reactant.

Transmetalation: The transfer of an organic group from another metallic reagent to the palladium center.

Reductive Elimination: The final step where the desired product is formed, and the palladium catalyst is regenerated.

By calculating the energy profile of the entire cycle, chemists can identify the rate-determining step and understand how the structure of this compound influences the reaction's efficiency.

Influence of Solvent Environment on Molecular Behavior

The solvent in which a reaction is conducted can have a profound impact on its outcome. Computational models are essential for understanding these solvent effects at a molecular level.

Application of Continuum Solvation Models (e.g., PCM, CPCM, SCI-PCM)

Continuum solvation models are a computationally efficient way to approximate the effect of a solvent. In these models, the solvent is treated as a continuous medium with a specific dielectric constant, rather than individual solvent molecules. Popular models include the Polarizable Continuum Model (PCM) and its variants like the Conductor-like Polarizable Continuum Model (CPCM) and the Solvation Model based on the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM).

To study this compound, a cavity would be created around the solute molecule within the dielectric continuum representing the solvent. The electrostatic interactions between the solute and the continuum would then be calculated, providing insights into how the solvent stabilizes the molecule and influences its properties.

Analysis of Solvent Polarity Effects on Reaction Rates and Equilibria

The polarity of the solvent can significantly alter reaction rates and the position of chemical equilibria. Polar solvents tend to stabilize charged or highly polar species, such as transition states and intermediates.

Table 1: Hypothetical Data on Solvent Polarity Effects

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |

| Toluene | 2.4 | Data not available | Data not available |

| Tetrahydrofuran | 7.6 | Data not available | Data not available |

| Dichloromethane | 8.9 | Data not available | Data not available |

| Acetonitrile | 37.5 | Data not available | Data not available |

| Water | 80.1 | Data not available | Data not available |

Note: The data in this table is illustrative of the type of information that would be generated from such a study and is not based on actual calculations for this compound.

Chemical Reactivity and Transformations of Methyl 3 Cyanothiophen 2 Ylcarbamate

Reactivity at the Carbamate (B1207046) Nitrogen: N-Alkylation and Acylation

The nitrogen atom of the carbamate group in Methyl 3-cyanothiophen-2-ylcarbamate is nucleophilic and can participate in both alkylation and acylation reactions. These transformations are fundamental for introducing substituents that can modulate the molecule's biological and physical properties.

N-Alkylation: The carbamate nitrogen can be alkylated under basic conditions. Deprotonation of the N-H bond with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), generates a nucleophilic anion that readily reacts with various alkylating agents (e.g., alkyl halides or sulfates). This reaction provides access to N-substituted carbamate derivatives.

N-Acylation: Acylation of the carbamate nitrogen can be achieved using acylating agents like acid chlorides or anhydrides, often in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. nih.govsciforum.net This reaction yields N-acylcarbamates, also known as imides. The reaction of 2-aminothiophene-3-carbonitrile (B183302) with activated carboxylic acids to form amide derivatives demonstrates the feasibility of N-acylation on this scaffold. nih.gov Heteropolyacids have also been reported as effective catalysts for the N-acylation of carbamates under solvent-free conditions. sciforum.net

| Reaction Type | Reagents | Product Type | Typical Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl Carbamate | Base (e.g., NaH, K2CO3), Aprotic Solvent (e.g., DMF, THF) |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride (B1165640) ((RCO)2O) | N-Acyl Carbamate (Imide) | Base (e.g., Pyridine (B92270), Et3N), Solvent (e.g., DCM, THF) |

Transformations Involving the Thiophene (B33073) Ring System

The thiophene ring is an aromatic system that can undergo various transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for functionalization at the C4 and C5 positions.

The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). The regioselectivity of such reactions on this compound is governed by the electronic effects of the existing substituents. The carbamate group (-NHCOOCH3) at the C2 position is an activating, ortho-, para-directing group, while the cyano group (-CN) at the C3 position is a deactivating, meta-directing group.

Given the positions of these groups, the carbamate directs electrophiles to the C3 and C5 positions, while the cyano group directs to the C5 position. Therefore, electrophilic substitution is strongly favored at the C5 position. Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.comlibretexts.org For instance, regioselective bromination of thiophene rings has been successfully performed using reagents like bromine in acetic acid, providing a handle for further functionalization. acs.org

| Reaction | Electrophile | Typical Reagents | Predicted Major Product |

|---|---|---|---|

| Bromination | Br+ | Br2, Acetic Acid | Methyl 5-bromo-3-cyanothiophen-2-ylcarbamate |

| Nitration | NO2+ | HNO3, H2SO4 | Methyl 3-cyano-5-nitrothiophen-2-ylcarbamate |

| Sulfonation | SO3H+ | Fuming H2SO4 (oleum) | Methyl 3-cyano-5-(sulfo)thiophen-2-ylcarbamate |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net To utilize these reactions, the thiophene ring of this compound must first be functionalized with a suitable leaving group, typically a halide (e.g., bromine or iodine) introduced via electrophilic halogenation as described above. The resulting halo-thiophene derivative can then participate in various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the halo-thiophene with an organoboron reagent (boronic acid or ester) to form a C-C bond. It is widely used for the synthesis of aryl-substituted thiophenes. mdpi.comtandfonline.commdpi.com The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.orgresearchgate.net

Heck-Mizoroki Reaction: This reaction involves the coupling of the halo-thiophene with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgmdpi.com It is a versatile method for the vinylation of aromatic rings.

Sonogashira Coupling: This reaction couples the halo-thiophene with a terminal alkyne to create a C-C bond, yielding an alkynyl-substituted thiophene. It typically uses a palladium catalyst, a copper(I) co-catalyst, and a base.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the halo-thiophene with an amine. This allows for the introduction of various amino groups onto the thiophene ring.

| Reaction Name | Coupling Partner | Product Moiety at C5 | Typical Catalyst/Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 | Aryl | Pd(PPh3)4, Base (e.g., K2CO3) |

| Heck-Mizoroki | Alkene (R-CH=CH2) | Vinyl | Pd(OAc)2, Ligand (e.g., PPh3), Base (e.g., Et3N) |

| Sonogashira | Alkyne (R-C≡CH) | Alkynyl | PdCl2(PPh3)2, CuI, Base (e.g., Et3N) |

| Buchwald-Hartwig | Amine (R2NH) | Amino | Pd(dba)2, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

Reactivity of the Cyano Group: Hydrolysis, Reduction, and Cycloaddition

The cyano (nitrile) group is a versatile functional group that can be converted into various other functionalities. researchgate.net

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. libretexts.orglumenlearning.com Acid-catalyzed hydrolysis typically yields a carboxylic acid (via an amide intermediate), converting the cyano group at C3 to a carboxylic acid group. Base-catalyzed hydrolysis first produces a carboxylate salt. The intermediate amide can sometimes be isolated under milder conditions. lumenlearning.com

Reduction: The nitrile group can be reduced to a primary amine (-CH2NH2). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (e.g., H2 with a palladium, platinum, or nickel catalyst). organic-chemistry.orglibretexts.orgthieme-connect.de This reaction provides a route to aminomethyl-substituted thiophenes. Diisopropylaminoborane has also been shown to be effective for the reduction of various nitriles to primary amines. organic-chemistry.orgnih.gov

Cycloaddition: Although less common for unactivated nitriles, the cyano group can participate as a 2π component in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles, or in formal [2+2+2] cycloadditions to construct pyridine rings. nih.govmit.eduwikipedia.org

Transformations of the Methyl Ester: Hydrolysis and Transesterification

The methyl ester moiety of the carbamate group is susceptible to nucleophilic acyl substitution reactions.

Hydrolysis: The carbamate can be hydrolyzed under strong basic or acidic conditions. Basic hydrolysis with a reagent like sodium hydroxide (B78521) would yield the sodium salt of the carbamic acid, which is generally unstable and may decarboxylate to give 2-amino-3-cyanothiophene. Acidic hydrolysis can also lead to the cleavage of the carbamate group. The hydrolysis of carbamate pesticides is a known degradation pathway. nih.govmdpi.com Studies on related thiophene carboxylic esters have shown that substituents on the thiophene ring can significantly influence the rate of hydrolysis. lookchem.com

Transesterification: The methyl group of the carbamate can be exchanged with other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by an acid or a base and is performed in an excess of the desired alcohol. This allows for the synthesis of a variety of carbamate esters from the parent methyl carbamate, which can be useful for modifying the molecule's solubility and other physicochemical properties. The synthesis of various ester analogues of related thiophene compounds has been reported as a method for structural diversification. mdpi.com

Derivatization Reactions for Expanding Chemical Diversity

The various reactive sites on this compound allow for extensive derivatization, creating a library of analogues for screening in various applications. researchgate.net A strategic combination of the reactions described above can lead to a wide range of structurally diverse molecules.

For example, a synthetic sequence could begin with an electrophilic bromination at the C5 position of the thiophene ring. acs.org This brominated intermediate can then undergo a Suzuki coupling to introduce a variety of aryl or heteroaryl substituents. semanticscholar.org Subsequently, the cyano group could be reduced to a primary amine, which could then be further functionalized, for instance, by acylation. Alternatively, the cyano group could be hydrolyzed to a carboxylic acid, which could then be converted to an amide. Each of these steps introduces new functional groups and expands the chemical space accessible from the starting material. Such derivatization strategies are crucial in the development of new pharmaceutical agents and functional materials. mdpi.comfrontierspecialtychemicals.com

Investigation of Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics associated with this compound is essential for optimizing synthetic routes and predicting the formation of new analogs. Kinetic studies, which measure the rate of reactions, can provide insight into the energy barriers of different chemical transformations and help in selecting appropriate catalysts or reaction conditions. organic-chemistry.org Mechanistic investigations elucidate the step-by-step pathway of a reaction, identifying key intermediates and transition states.

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. youtube.com For this compound and its derivatives, these reactions are most relevant not at the aromatic thiophene ring itself, but at sp³-hybridized carbon atoms within its substituents.

Sₙ2 Pathway: A bimolecular (Sₙ2) reaction is a single-step process where the nucleophile attacks at the same time as the leaving group departs. masterorganicchemistry.com This pathway is favored for unhindered substrates, such as primary alkyl halides. For example, if the cyano group on the parent molecule were reduced to an aminomethyl group (-CH₂NH₂) and subsequently converted to a good leaving group (e.g., -CH₂OTs, a tosylate), this primary center would be highly susceptible to Sₙ2 attack by a wide range of nucleophiles. The reaction rate would depend on the concentration of both the substrate and the nucleophile. youtube.com Strong nucleophiles and polar aprotic solvents favor the Sₙ2 mechanism. masterorganicchemistry.com

Sₙ1 Pathway: A unimolecular (Sₙ1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com This pathway is favored for substrates that can form stable carbocations, such as tertiary alkyl halides. masterorganicchemistry.com An Sₙ1 reaction involving a derivative of this compound is less direct but conceivable. For instance, if a side chain attached to the thiophene ring could be elaborated into a tertiary alcohol and then converted to a leaving group, it would likely react via an Sₙ1 mechanism. The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate, as the formation of the carbocation is the slow, rate-determining step. youtube.com Polar protic solvents are known to stabilize the carbocation intermediate, thereby favoring the Sₙ1 pathway. masterorganicchemistry.com

The aromatic thiophene ring plays a significant electronic role in the reactivity of the molecule by stabilizing charged intermediates that may form during a reaction. This stabilization occurs through resonance (delocalization of electrons) and inductive effects.

Stabilization of Carbocations: If a reaction pathway were to generate a carbocation on an atom directly attached to the thiophene ring (a benzylic-type position), the positive charge could be delocalized into the aromatic π-system. The lone pair of electrons on the sulfur atom can also participate in this resonance, further distributing the positive charge and increasing the stability of the carbocation intermediate. mdpi.com This stabilization lowers the activation energy for processes that form such intermediates, such as an Sₙ1 reaction at a benzylic-type position.

Stabilization of Carbanions: Similarly, the thiophene ring can stabilize an adjacent carbanion. youtube.com The electron-withdrawing nature of the aromatic ring can pull electron density away from the negatively charged carbon via the inductive effect. libretexts.org More importantly, the negative charge can be delocalized into the π-system of the ring through resonance. This stabilization of a carbanionic intermediate is crucial in reactions involving the deprotonation of a carbon atom adjacent to the ring, making such protons more acidic and facilitating reactions like alkylations at that position. libretexts.org

Role of Methyl 3 Cyanothiophen 2 Ylcarbamate As a Versatile Chemical Intermediate and Building Block

Precursor in Complex Heterocyclic Synthesis

The structural framework of Methyl 3-cyanothiophen-2-ylcarbamate, which is derived from the 2-aminothiophene scaffold, is fundamental to its role as a precursor in the synthesis of complex heterocyclic systems. The 2-aminothiophene core is a well-established starting material for a variety of dyes, pharmaceuticals, and agrochemicals. mdpi.com The functional groups present in this compound offer multiple avenues for cyclization and functionalization reactions, leading to the formation of novel thiophenic derivatives and fused-ring systems.

The 2-aminothiophene moiety is a key component in the Gewald reaction, a well-established method for the synthesis of polysubstituted thiophenes. sciforum.netresearchgate.net While this compound is itself a thiophene (B33073) derivative, its core structure, particularly the amino and cyano groups, allows for further modifications to generate novel thiophenic compounds with enhanced functionalities.

The amino group, protected as a methyl carbamate (B1207046), can be deprotected to liberate the free amine, which is a versatile handle for a variety of chemical transformations. This free amine can undergo reactions such as acylation, alkylation, and diazotization, leading to the introduction of diverse functional groups onto the thiophene ring. For instance, the synthesis of various 2-aminothiophene derivatives with modifications at the C-3, C-4, and C-5 positions has been explored to develop new drug candidates. mdpi.com

The cyano group at the 3-position is also a key functional group that can be transformed into other functionalities. For example, it can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form fused heterocyclic rings. The presence of both the amino and cyano groups in the 2- and 3-positions, respectively, makes this scaffold particularly useful for the synthesis of thieno[2,3-d]pyrimidines, which are an important class of heterocyclic compounds with a wide range of biological activities.

The following table summarizes some of the potential transformations of the functional groups in this compound to generate novel thiophenic derivatives:

| Functional Group | Potential Transformation | Resulting Functionality |

| Methyl Carbamate | Deprotection | Primary Amine |

| Primary Amine | Acylation | Amide |

| Primary Amine | Alkylation | Secondary/Tertiary Amine |

| Cyano Group | Hydrolysis | Carboxylic Acid/Amide |

| Cyano Group | Reduction | Aminomethyl |

| Cyano Group | Cyclization | Fused Heterocyclic Ring |

The 2-aminothiophene scaffold is a valuable precursor for the synthesis of polycyclic and fused-ring systems. nih.gov The presence of reactive functional groups in close proximity on the thiophene ring of this compound facilitates intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

For instance, the amino and cyano groups can react with suitable reagents to form fused pyrimidine, pyridine (B92270), or other heterocyclic rings. The synthesis of 2-aminothiophene derivatives where the thiophene ring is fused with a cycloalkyl or a N-acylated piperidine (B6355638) ring has been reported. nih.gov These fused systems are of significant interest in medicinal chemistry due to their rigid structures and potential for specific interactions with biological targets.

Furthermore, the thiophene ring itself can participate in cycloaddition reactions or be subjected to metal-catalyzed cross-coupling reactions to build more complex polycyclic aromatic systems. researchgate.net The strategic placement of the functional groups in this compound allows for regioselective transformations, providing access to a wide range of structurally diverse polycyclic compounds. The synthesis of polycyclic fused quinoline (B57606) systems and other complex ring structures often involves multi-step sequences where intermediates with specific functionalities are crucial. researchgate.netu-fukui.ac.jp

Scaffold for the Design and Synthesis of Chemically Diverse Analogues

The core structure of this compound serves as an excellent scaffold for the design and synthesis of chemically diverse analogues. By systematically modifying the functional groups and the substitution pattern on the thiophene ring, a library of compounds with varying electronic and steric properties can be generated. This approach is widely used in drug discovery and materials science to explore structure-activity relationships and to optimize the properties of lead compounds.

The versatility of the 2-aminothiophene scaffold allows for the introduction of a wide range of substituents at various positions of the thiophene ring. researchgate.net This flexibility is crucial for fine-tuning the biological activity or physical properties of the resulting molecules. For example, a series of 2-aminothiophene derivatives were synthesized and evaluated as Staphylococcus aureus efflux pump inhibitors, demonstrating the potential of this scaffold in addressing antibiotic resistance. nih.gov

Advanced Synthetic Applications in Multi-Step Organic Synthesis

In the context of multi-step organic synthesis, intermediates like this compound play a pivotal role in the construction of complex target molecules. libretexts.orgpharmafeatures.com The functional groups on this intermediate can be selectively manipulated in a sequential manner to build up molecular complexity.

The carbamate group can serve as a protecting group for the amine, allowing other transformations to be carried out on the molecule without affecting the amino group. Subsequently, the carbamate can be removed under specific conditions to reveal the amine for further reactions. This protecting group strategy is a cornerstone of modern organic synthesis.

The cyano group can also be carried through several synthetic steps and then converted to a desired functionality at a later stage of the synthesis. The ability to perform a series of reactions in a controlled and predictable manner is essential for the successful synthesis of complex natural products and pharmaceuticals. The development of multi-step continuous-flow synthesis has further enhanced the efficiency and safety of such complex synthetic sequences. flinders.edu.au

Future Research Directions and Potential for New Chemical Entities

The versatile chemical nature of this compound and related 2-aminothiophene derivatives suggests significant potential for future research and the discovery of new chemical entities. Further exploration of the reactivity of this scaffold could lead to the development of novel synthetic methodologies for the construction of complex heterocyclic systems.

Future research could focus on:

Development of novel catalytic systems: Exploring new catalysts to effect selective transformations on the thiophene ring and its functional groups.

Combinatorial synthesis: Utilizing the scaffold to generate large libraries of diverse compounds for high-throughput screening in drug discovery programs.

Materials science applications: Investigating the use of derivatives of this compound in the synthesis of organic electronic materials, such as conducting polymers and organic light-emitting diodes (OLEDs). The thiophene core is a well-known component of such materials. mdpi.com

Green chemistry approaches: Developing more environmentally friendly synthetic routes to and from this compound, for example, by using solvent-free reactions or biocatalysis.

The continued investigation of this versatile building block is likely to yield new and valuable chemical entities with a wide range of applications in medicine, agriculture, and materials science.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing Methyl 3-cyanothiophen-2-ylcarbamate, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves carbamate formation via reaction of a thiophene-amine intermediate with methyl chloroformate or a similar reagent. Key steps include:

- Intermediate preparation : Start with 3-aminothiophene-2-carboxylate derivatives. For example, describes coupling reactions using anhydrides (e.g., succinic anhydride) under reflux in dry CH2Cl2 with nitrogen protection .

- Purification : Use reverse-phase HPLC with methanol-water gradients (e.g., 30% → 100% methanol) to isolate the product .

- Yield optimization : Control stoichiometry (1.2 equivalents of anhydride) and reaction time (overnight reflux). Typical yields range from 47–67% .

Q. Q2. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- <sup>1</sup>H NMR : Look for characteristic peaks:

- IR Spectroscopy : Identify C=O (1680–1720 cm<sup>-1</sup>), C≡N (2200–2250 cm<sup>-1</sup>), and carbamate N-H (3200–3350 cm<sup>-1</sup>) stretches .

- <sup>13</sup>C NMR : Confirm carbonyl carbons (165–175 ppm) and nitrile carbon (~115 ppm) .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the reactivity of the cyanothiophene core in substitution reactions?

Methodological Answer: The electron-withdrawing cyano group activates the thiophene ring for nucleophilic substitution. For example:

- Nucleophilic aromatic substitution : The cyano group directs electrophiles to the 5-position of the thiophene ring.

- Cross-coupling reactions : Use Pd catalysts (e.g., Suzuki-Miyaura) to functionalize the thiophene core. highlights similar reactivity in phenylacetamido derivatives .

- Experimental validation : Monitor reaction progress via TLC or LC-MS, and optimize using polar aprotic solvents (e.g., DMF) .

Q. Q4. How do structural modifications (e.g., substituent position) impact biological activity in related carbamate-thiophene derivatives?

Methodological Answer:

- Case study : In , antibacterial activity of tetrahydrobenzothiophene derivatives correlates with substituent bulk. Tert-butyl groups enhance lipophilicity and membrane penetration .

- Structure-activity relationship (SAR) :

- Electron-withdrawing groups (e.g., CN) improve stability but may reduce solubility.

- Thiophene position : 3-Substitution (vs. 2-) alters steric interactions with target enzymes .

- Assay design : Use MIC (minimum inhibitory concentration) assays for antibacterial testing or enzyme inhibition assays (e.g., IC50) .

Q. Q5. How should researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility) across studies?

Methodological Answer:

- Replication : Reproduce synthesis and purification methods (e.g., ’s HPLC conditions) to verify purity .

- Analytical validation : Use DSC (differential scanning calorimetry) for precise melting point determination.

- Solubility testing : Compare results across solvents (e.g., DMSO vs. methanol) using UV-Vis spectroscopy .

- Data reconciliation : Cross-reference with authoritative databases like NIST () to resolve discrepancies .

Q. Q6. What strategies are effective for stabilizing this compound during long-term storage?

Methodological Answer:

Q. Q7. How can computational methods (e.g., DFT) predict reaction pathways or spectroscopic properties for this compound?

Methodological Answer:

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict NMR chemical shifts (error < 0.3 ppm vs. experimental) .

- Reactivity modeling : Simulate frontier molecular orbitals (HOMO/LUMO) to identify sites for electrophilic attack .

- Validation : Compare computed IR spectra with experimental data (e.g., ’s IR peaks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.